molecular formula C24H22N2OS B2611685 N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-70-2

N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2611685
CAS No.: 536702-70-2
M. Wt: 386.51
InChI Key: LCCGRRSOLWNPGP-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetically derived small molecule recognized for its potent kinase inhibitory activity. This compound has been specifically investigated as a novel vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor , positioning it as a crucial tool in oncological research for targeting angiogenic pathways. Its molecular design, featuring the 2-phenylindole scaffold, allows it to compete with ATP for binding at the kinase domain, thereby suppressing downstream signaling cascades essential for tumor growth and metastasis. Research applications are primarily focused on exploring mechanisms of angiogenesis and developing anti-cancer therapies , particularly in pre-clinical models of solid tumors. The compound's value extends to chemical biology studies aimed at understanding kinase signaling networks and for the development of structure-activity relationships (SAR) for indole-based pharmacophores. It is intended for For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-16-12-17(2)14-19(13-16)25-22(27)15-28-24-20-10-6-7-11-21(20)26-23(24)18-8-4-3-5-9-18/h3-14,26H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCGRRSOLWNPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage. This step often requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic attack on the indole derivative.

    Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group. This reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced at the acetamide group using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for further functionalization.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs), influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Key Structural Features of Selected Acetamide Derivatives
Compound Name Core Substituents Crystallographic Features References
N-(3,5-Dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide 3,5-Dimethylphenyl, 2-phenylindole, sulfanyl Not explicitly reported; likely planar amide group and steric effects from substituents -
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-Dimethylphenyl, trichloromethyl Two molecules in asymmetric unit; planar amide group
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-indol-yl)acetamide Bis(trifluoromethyl)phenyl, sulfonyl, indole Purified via HPLC; planar amide group with steric hindrance from trifluoromethyl groups
N-(3,4-Dichlorophenyl)-2-(pyrazol-4-yl)acetamide 3,4-Dichlorophenyl, pyrazole Three conformers in asymmetric unit; N–H⋯O hydrogen bonding forms R₂²(10) dimers
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol derivatives Indole, oxadiazole, sulfanyl Planar oxadiazole ring; hydrogen bonding via NH and SH groups

Key Observations :

  • Steric Effects : The 3,5-dimethylphenyl group in the target compound likely introduces steric repulsion, similar to trichloro- or trifluoromethyl substituents in analogs, which influence crystal packing and conformational flexibility .
  • Hydrogen Bonding : Unlike the dichlorophenyl-pyrazole acetamide (which forms R₂²(10) dimers via N–H⋯O bonds), the target compound’s indole NH and sulfanyl groups may enable alternative hydrogen-bonding networks .
  • Planarity : The acetamide backbone in all analogs remains planar, critical for interactions with biological targets (e.g., enzymes or receptors) .

Key Observations :

  • The target compound likely requires a sulfanyl-indole intermediate coupled to an acetamide chloride, analogous to methods in .
  • Purification via recrystallization or HPLC is standard for such lipophilic compounds .

Key Observations :

  • Melting Points : Higher melting points (e.g., 174–176°C for oxadiazole derivatives) correlate with rigid aromatic/heterocyclic substituents .

Biological Activity

N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound involves several key steps. The compound can be synthesized through a multi-step process starting from 2-(1H-indol-3-yl)acetic acid, followed by the formation of intermediates that incorporate the desired phenyl and sulfanyl groups.

Synthetic Pathway Overview:

  • Formation of Indole Derivative: The initial step involves the reaction of 2-(1H-indol-3-yl)acetic acid with appropriate reagents to form an indole derivative.
  • Sulfanylation Reaction: The indole derivative is then reacted with a sulfanyl reagent to introduce the sulfanyl group.
  • Acetamide Formation: Finally, the resulting compound is reacted with an acetamide to yield the target compound.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that compounds containing indole and sulfanyl moieties exhibit significant anticancer activity. In vitro studies demonstrate that this compound can inhibit the proliferation of various cancer cell lines, including:

  • HeLa (cervical cancer)
  • CEM (human T-cell leukemia)

The compound showed an IC50 value indicating effective cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, this compound has also been screened for antibacterial activity. Preliminary results indicate effectiveness against several bacterial strains, with notable inhibition zones observed in agar diffusion assays. Further quantitative analysis is required to determine minimum inhibitory concentrations (MICs).

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various models. The compound demonstrated a reduction in inflammatory markers in vitro and in vivo models, indicating its potential therapeutic role in inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of similar compounds with indole and sulfanyl functionalities:

  • Study on Indole Derivatives: A study published in Bioorganic & Medicinal Chemistry highlighted that indole derivatives exhibit promising anticancer activity through apoptosis induction in cancer cells .
  • Antibacterial Screening: Research conducted on related sulfanyl compounds revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Inflammation Models: A study investigating the anti-inflammatory effects of sulfanyl compounds showed that they effectively reduced edema in animal models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 2-bromo-N-(3,5-dimethylphenyl)acetamide derivatives have been used as intermediates, reacting with thiol-containing indole moieties under basic conditions (e.g., potassium carbonate in anhydrous DMF at room temperature). Purification typically involves column chromatography, and yields range from 51% to 70%, depending on steric and electronic factors . Key steps include monitoring reaction progress via TLC (e.g., ethyl acetate/methanol 90:10) and characterizing intermediates using ¹H/¹³C NMR and mass spectrometry .

Q. How can spectroscopic techniques (NMR, IR, UPLC-MS) be optimized to characterize this compound?

  • Methodological Answer :

  • ¹H NMR : Focus on diagnostic signals such as the indole NH proton (~δ 10.3 ppm), acetamide NH (~δ 10.35 ppm), and aromatic protons (δ 6.7–7.9 ppm). Splitting patterns (e.g., doublets for J = 7.6 Hz) confirm substitution positions .
  • UPLC-MS : Use electrospray ionization (ESI) to detect the [M+H]⁺ ion (e.g., m/z 337.6 for a related quinoline-acetamide analog) with >95% purity .
  • IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .

Q. What crystallographic parameters are critical for determining the solid-state structure of this compound?

  • Methodological Answer : X-ray diffraction studies of similar N-arylacetamides reveal monoclinic or triclinic crystal systems with space groups like P2₁/c. Key parameters include unit cell dimensions (a, b, c), Z-values (molecules per unit cell), and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(10) dimers). For meta-substituted analogs, asymmetric units may contain multiple conformers due to steric effects from 3,5-dimethyl groups .

Advanced Research Questions

Q. How do electronic and steric effects of 3,5-dimethylphenyl and indole substituents influence conformational stability?

  • Methodological Answer : Dihedral angle analysis (via X-ray or DFT calculations) shows that bulky 3,5-dimethyl groups induce torsional strain between the acetamide and indole moieties. For example, in related structures, dihedral angles between the indole ring and acetamide plane range from 44.5° to 77.5°, with steric repulsion forcing non-planar conformations. Electron-withdrawing groups (e.g., nitro) on the phenyl ring further distort geometry, altering packing efficiency and melting points .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or competing binding modes. For indole-acetamide derivatives, validate results using:

  • Dose-response curves (IC₅₀ values) across multiple concentrations.
  • Molecular docking to compare binding affinities with enzyme active sites (e.g., COX-2 or kinase targets).
  • Control experiments with structurally simplified analogs to isolate the role of the sulfanyl group .

Q. What strategies are used to establish structure-activity relationships (SAR) for indole-acetamide derivatives?

  • Methodological Answer :

  • Functional group modulation : Replace the sulfanyl group with oxadiazole or triazole moieties to assess electronic effects on bioactivity .
  • Substituent scanning : Vary the phenylindole’s para/meta substituents (e.g., chloro, methoxy) to correlate Hammett σ values with inhibitory potency .
  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding via acetamide carbonyl) using 3D-QSAR or CoMFA .

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